1-methyl-3-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylic acid
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Overview
Description
1-Methyl-3-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylic acid is a chemical compound characterized by its trifluoromethyl group and pyrazole ring structure
Mechanism of Action
Target of Action
For instance, pyrazoles have potential applications in the agrochemical and medicinal chemistry industries as pesticides, anti-inflammatory medications, and antitumor drugs .
Mode of Action
For example, they can inhibit enzymes, modulate receptors, or interfere with cellular processes . The trifluoromethyl group in the compound may enhance its biological activity and increase its chemical or metabolic stability .
Biochemical Pathways
Pyrazoles and trifluoromethyl-containing compounds have been found to influence a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
The trifluoromethyl group in the compound is known to enhance biological activity and increase chemical or metabolic stability, which could potentially influence its pharmacokinetic properties .
Result of Action
Compounds with similar structures have been found to exhibit various biological activities, such as anti-inflammatory and antitumor effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-3-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is formed through a condensation reaction between hydrazine and a β-diketone or β-ketoester.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl sulfone or trifluoromethyl-metal reagents.
Methylation: The methylation step involves the addition of a methyl group to the pyrazole ring, often using methylating agents like methyl iodide.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The carboxylic acid group can undergo oxidation reactions to form derivatives such as esters and amides.
Reduction: Reduction reactions can be performed on the pyrazole ring, leading to the formation of reduced derivatives.
Substitution: Substitution reactions at the pyrazole ring or the trifluoromethyl group can lead to various functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromic acid are used under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution pattern.
Major Products Formed:
Esters and Amides: Resulting from the oxidation of the carboxylic acid group.
Reduced Derivatives: Formed through the reduction of the pyrazole ring.
Functionalized Derivatives: Resulting from substitution reactions at different positions on the molecule.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand the interaction of trifluoromethyl groups with biological macromolecules.
Medicine: The compound has potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is utilized in the production of advanced materials and as a reagent in various industrial processes.
Comparison with Similar Compounds
1-Methyl-3-(trifluoromethyl)benzene: A simpler aromatic compound lacking the pyrazole ring.
1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylboronic acid: A related pyrazole derivative with a boronic acid group.
Uniqueness: 1-Methyl-3-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylic acid stands out due to its combination of the trifluoromethyl group and the pyrazole ring, which imparts unique chemical and biological properties not found in simpler derivatives.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.
Properties
CAS No. |
1245171-61-2 |
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Molecular Formula |
C12H9F3N2O2 |
Molecular Weight |
270.2 |
Purity |
95 |
Origin of Product |
United States |
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